L-Serine -13C3,15N
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Overview
Description
L-Serine -13C3,15N is an isotopically labeled form of L-serine, a non-essential amino acid that plays a crucial role in various metabolic processes. The isotopic labeling involves the incorporation of three carbon-13 atoms and one nitrogen-15 atom into the serine molecule. This labeling is particularly useful in research applications, such as metabolic studies and nuclear magnetic resonance (NMR) spectroscopy, as it allows for the tracking and analysis of metabolic pathways and molecular interactions.
Mechanism of Action
Target of Action
L-Serine is a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ . It also acts as an endogenous agonist at the inhibitory glycine receptor .
Mode of Action
L-Serine interacts with its targets, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . It is involved in the biosynthesis of purines, pyrimidines, and other amino acids . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .
Biochemical Pathways
L-Serine is produced via the phosphorylated pathway in the mammalian brain, employing 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . The reaction is driven toward 3-phosphohydroxypyruvate due to its consumption by downstream pathway steps . L-Serine also enters into the TCA cycle and accelerates the production of NADH .
Pharmacokinetics
The pharmacokinetics of L-Serine after oral administration were well described by a two-compartment model with zero-order absorption and linear elimination . The endogenous production of L-Serine was well explained by continuous zero-order production at a rate of 0.287 g/h . The elimination half-life of L-Serine ranges between 1.85 and 14.81 hours .
Result of Action
L-Serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-Serine and its downstream products has been linked to severe neurological deficits . It promotes survival in a concentration-dependent manner, concomitant with the upregulation of the pro-survival gene product, BCL2L2 .
Action Environment
The action of L-Serine is influenced by various environmental factors. For instance, L-Serine uptake from blood across the blood-brain barrier is inefficient when compared to other essential amino acids . Furthermore, the combination of L-Serine with certain compounds can increase the NAD+/NADH ratio, disrupt the Fe-S clusters, and increase the production of endogenous reactive oxygen species .
Biochemical Analysis
Biochemical Properties
L-Serine -13C3,15N plays a crucial role in several biochemical reactions. It is involved in the synthesis of proteins, phospholipids, and nucleotides. The compound interacts with various enzymes, including serine hydroxymethyltransferase, which converts L-serine to glycine, and serine racemase, which converts L-serine to D-serine. These interactions are essential for the synthesis of neurotransmitters and other biomolecules .
Cellular Effects
This compound influences various cellular processes, including cell proliferation, differentiation, and survival. It affects cell signaling pathways by acting as a precursor for the synthesis of sphingolipids and phosphatidylserine, which are critical components of cell membranes . Additionally, this compound impacts gene expression and cellular metabolism by providing one-carbon units for methylation reactions and nucleotide synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes such as serine hydroxymethyltransferase and serine racemase, facilitating the conversion of L-serine to glycine and D-serine, respectively . These reactions are crucial for neurotransmitter synthesis and cellular signaling. This compound also participates in enzyme inhibition or activation, influencing various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in cellular metabolism and function . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to influence cellular processes over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to promote cell proliferation and survival, while high doses can lead to toxic or adverse effects . Threshold effects have been observed, where specific dosages are required to achieve the desired biochemical and cellular responses . Understanding the dosage effects of this compound is essential for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glycolytic pathway and the serine biosynthesis pathway . It interacts with enzymes such as 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, which are essential for the conversion of glucose to L-serine . These interactions influence metabolic flux and the levels of various metabolites, impacting cellular function and metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is taken up by cells via neutral amino acid transporters and is distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, affecting its overall activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum . Its subcellular localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles . This localization is crucial for its activity and function, as it allows this compound to participate in various biochemical reactions within different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Serine -13C3,15N typically involves the use of isotopically labeled precursors. One common method is the enzymatic conversion of isotopically labeled glycine to L-serine using serine hydroxymethyltransferase. This enzyme catalyzes the transfer of a hydroxymethyl group to glycine, resulting in the formation of L-serine. The reaction conditions usually involve a buffered aqueous solution at a pH of around 7.5 and a temperature of approximately 37°C.
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli strains can be engineered to overproduce L-serine by manipulating the metabolic pathways involved in serine biosynthesis. The fermentation process involves the use of isotopically labeled substrates, such as glucose-13C6 and ammonium-15N, to produce this compound. The fermentation is carried out in bioreactors under controlled conditions of pH, temperature, and aeration to optimize yield and productivity .
Chemical Reactions Analysis
Types of Reactions: L-Serine -13C3,15N undergoes various chemical reactions, including:
Oxidation: L-serine can be oxidized to form pyruvate and ammonia.
Reduction: Reduction reactions are less common for serine but can occur under specific conditions.
Substitution: Serine can participate in substitution reactions, particularly in the formation of phosphatidylserine and sphingolipids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at neutral or slightly alkaline pH.
Substitution: Reagents such as phosphatidylserine synthase are used in the synthesis of phosphatidylserine. The reaction conditions involve the presence of divalent cations like magnesium or calcium ions.
Major Products:
Oxidation: Pyruvate and ammonia.
Substitution: Phosphatidylserine and sphingolipids.
Scientific Research Applications
L-Serine -13C3,15N has a wide range of scientific research applications, including:
Chemistry: Used in NMR spectroscopy to study molecular structures and interactions.
Biology: Employed in metabolic studies to trace the pathways of serine metabolism and its role in cellular functions.
Medicine: Investigated for its potential neuroprotective effects and its role in treating neurological diseases such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the production of pharmaceuticals and as a supplement in cell culture media to support cell growth and proliferation
Comparison with Similar Compounds
L-Serine -13C3,15N can be compared with other isotopically labeled amino acids, such as:
Glycine -13C2,15N: Similar to L-serine, glycine is involved in neurotransmitter synthesis and metabolic pathways. L-serine has a broader range of functions, including its role in sphingolipid synthesis.
D-Serine -13C3,15N: D-serine is an enantiomer of L-serine and acts as a co-agonist at NMDA receptors. While both L-serine and D-serine are involved in neurotransmission, L-serine has additional roles in cell proliferation and neuroprotection.
Alanine -13C3,15N: Alanine is another non-essential amino acid used in metabolic studies.
This compound stands out due to its multifaceted roles in metabolism, neurotransmission, and neuroprotection, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
202407-34-9 |
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Molecular Formula |
C3H7NO3 |
Molecular Weight |
109.063 |
IUPAC Name |
(2S)-2-azanyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |
InChI Key |
MTCFGRXMJLQNBG-UVYXLFMMSA-N |
SMILES |
C(C(C(=O)O)N)O |
Synonyms |
(-)-Serine -13C3,15N; (S)-2-Amino-3-hydroxypropanoic Acid -13C3,15N; (S)-Serine -13C3,15N; (S)-α-Amino-β-hydroxypropionic Acid -13C3,15N; 1: PN: US20090069547 PAGE: 10 Claimed Protein -13C3,15N; 225: PN: EP2071334 SEQID: 242 Claimed Protein -13C3,15N |
Origin of Product |
United States |
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